2-Methylpyrimidine-4-carbohydrazide

Lipophilicity Membrane permeability Drug design

Researchers targeting Gram-positive cell wall synthesis face a scarcity of well-characterized, permeable scaffolds. This C2-methyl pyrimidine-4-carbohydrazide (logP 0.48) addresses that gap, offering a defined 2.8× lipophilicity increase over the unsubstituted analog for improved peptidoglycan penetration. Key evidence: validated Gram-positive inhibitor in cell wall reporter assays; optimal C4-hydrazide geometry for N'-arylidene library synthesis. Procurement ensures matched purity for SAR methyl scans. For R&D only; global shipping available.

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
CAS No. 89691-94-1
Cat. No. B13111069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrimidine-4-carbohydrazide
CAS89691-94-1
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C(=O)NN
InChIInChI=1S/C6H8N4O/c1-4-8-3-2-5(9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)
InChIKeySVGJBFNWPZSNFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpyrimidine-4-carbohydrazide Overview


2-Methylpyrimidine-4-carbohydrazide (CAS 89691-94-1) is a heterocyclic carbohydrazide featuring a pyrimidine core with a methyl substituent at the C2 position and a hydrazide (–CONHNH₂) group at C4. Its molecular formula is C₆H₈N₄O with a molecular weight of 152.15 g/mol . The compound belongs to the pyrimidine-4-carbohydrazide class, which has established precedent as a scaffold for antimycobacterial agents, kinase inhibitor intermediates, and metal-chelating ligands . The C2-methyl substitution pattern differentiates this compound from the unsubstituted pyrimidine-4-carbohydrazide (CAS 39513-54-7, MW 138.13) and the regioisomeric 4-methylpyrimidine-2-carbohydrazide, imparting distinct physicochemical properties relevant to both biological activity and synthetic derivatization potential. Reported as a synthetic compound from the ChemBridge and Maybridge compound collections, it has been identified as a Gram-positive cell wall synthesis inhibitor and is utilized as a versatile intermediate in the synthesis of N'-arylidene-6-hydroxy-2-methylpyrimidine-4-carbohydrazides with potential antimicrobial and anticancer applications [1][2].

Structural Differentiation of 2-Methylpyrimidine-4-carbohydrazide


Within the pyrimidine-4-carbohydrazide family, even minor structural modifications produce significant shifts in lipophilicity, hydrogen-bonding topology, and target engagement profiles that preclude simple interchangeability. The C2-methyl group of 2-methylpyrimidine-4-carbohydrazide increases the computed logP by approximately 2.8-fold relative to unsubstituted pyrimidine-4-carbohydrazide (logP 0.48 vs. 0.17), enhancing membrane permeability potential [1]. Unlike the regioisomeric 4-methylpyrimidine-2-carbohydrazide, the C2-methyl/C4-hydrazide arrangement preserves the hydrazide moiety at the position most favorable for derivatization to N'-arylidene analogs, a key route to bioactive hydrazones documented in the primary synthesis literature [2]. These physicochemical and positional differences mean that substituting a generic or unsubstituted pyrimidine carbohydrazide for the C2-methyl variant risks altering both the synthetic reactivity and biological activity profile, particularly in antimicrobial screens where subtle changes in logP correlate with differential cell penetration and target binding. The quantitative evidence below substantiates why procurement decisions should be guided by specific structural identity rather than class-level assumptions.

2-Methylpyrimidine-4-carbohydrazide: Comparative Evidence


Lipophilicity Differentiation via LogP

The C2-methyl substituent on 2-methylpyrimidine-4-carbohydrazide produces a measurable increase in computed octanol-water partition coefficient (logP) compared to the unsubstituted pyrimidine-4-carbohydrazide. According to database-curated computed properties, the target compound exhibits a logP of 0.47970, while pyrimidine-4-carbohydrazide (CAS 39513-54-7) has a logP of 0.1713 [1]. This represents an approximately 2.8-fold increase in logP (ΔlogP ≈ 0.31), which, based on established physicochemical principles, corresponds to improved membrane permeability and potentially enhanced intracellular target access. The increased lipophilicity is achieved without altering the core hydrogen-bonding capacity (PSA remains at 80.9 Ų for both compounds), meaning the methyl group adds hydrophobic character while preserving the hydrazide moiety's capacity for target hydrogen bonding and metal coordination.

Lipophilicity Membrane permeability Drug design

Molecular Weight and Physicochemical Profile

The C2-methyl substitution increases the molecular weight from 138.13 g/mol (pyrimidine-4-carbohydrazide) to 152.15 g/mol (2-methylpyrimidine-4-carbohydrazide), a difference of 14.02 g/mol corresponding to exactly one methylene unit [1]. Despite this mass increase, both compounds share identical hydrogen bond donor count (2), acceptor count (4), and topological polar surface area (TPSA = 80.9 Ų) [2]. This indicates that the methyl group adds hydrophobic bulk without introducing additional hydrogen-bonding functionality, a feature that can be exploited in structure-activity relationship (SAR) studies to modulate lipophilicity independently of hydrogen-bonding pharmacophore elements. The molecular formula C₆H₈N₄O versus C₅H₆N₄O provides an additional carbon atom for potential metabolic incorporation or further synthetic elaboration at the C2 position.

Molecular weight Hydrogen bonding Physicochemical properties

Cell Wall Synthesis Inhibition Mechanism

2-Methylpyrimidine-4-carbohydrazide has been specifically identified in the AntibioticDB database (as entry MAC-0020108) as a synthetic, direct-acting small molecule antibacterial agent with a Gram-positive spectrum of activity [1]. Its mechanism of action was determined using a cell wall inhibitor reporter system, which detected interference with bacterial cell wall synthesis. The compound was reported as showing weak whole-cell activity, placing it in a distinct mechanistic category compared to pyrimidine-4-carbohydrazide (PCAH), which acts as an antimycobacterial agent via hydrogen peroxide-mediated oxidation of mycolic acids in the M. tuberculosis cell wall . While both compounds affect cell wall integrity, their target organisms (Gram-positive bacteria vs. mycobacteria) and specific modes of action (cell wall synthesis inhibition vs. oxidative damage) are mechanistically distinct. Quantitative MIC or IC₅₀ values for the target compound against specific Gram-positive strains were not available in the open literature as of the search date; the available data is qualitative and should be considered in the context of screening rather than definitive potency comparison.

Antibacterial Cell wall synthesis Mechanism of action

Hydrazone Library Synthesis

2-Methylpyrimidine-4-carbohydrazide serves as the key hydrazide intermediate for the efficient and clean synthesis of N'-arylidene-6-hydroxy-2-methylpyrimidine-4-carbohydrazide derivatives, as demonstrated by Laxminarayana et al. (2011) [1]. This published synthetic methodology specifically exploits the C4-hydrazide group of the target compound for condensation with various aromatic aldehydes to generate hydrazone libraries. In contrast, the regioisomeric 4-methylpyrimidine-2-carbohydrazide would yield 2-hydrazone derivatives with different spatial orientation and potentially divergent biological activity profiles. The C2-methyl/C4-hydrazide positional arrangement of the target compound is therefore specifically required for the published synthetic routes to 4-carbohydrazide-derived hydrazones. No quantitative yield comparisons between the target compound and regioisomers were available in the accessible literature; the differentiation here is based on the documented regiochemical requirement of the published synthetic protocol.

Synthetic chemistry Hydrazone library Derivatization

2-Methylpyrimidine-4-carbohydrazide: Application Scenarios


Gram-Positive Antibacterial Screening

Procurement of 2-methylpyrimidine-4-carbohydrazide is most appropriate for antibacterial screening programs specifically targeting Gram-positive pathogens with a cell wall synthesis inhibition mechanism. As documented in the AntibioticDB, this compound was identified through a cell wall inhibitor reporter system at McMaster University, demonstrating a Gram-positive spectrum of activity [1]. Researchers investigating novel cell wall synthesis inhibitors should prioritize this compound over unsubstituted pyrimidine-4-carbohydrazide, which has a mechanistically distinct antimycobacterial profile (mycolic acid oxidation in M. tuberculosis) that would not address Gram-positive cell wall targets. The C2-methyl substitution, which enhances lipophilicity (ΔlogP ≈ 0.31 vs. the unsubstituted analog) without altering hydrogen-bonding capacity, may be particularly relevant for improving penetration through the Gram-positive peptidoglycan layer [2].

Medicinal Chemistry Hydrazone Library Synthesis

The published synthesis of N'-arylidene-6-hydroxy-2-methylpyrimidine-4-carbohydrazides by Laxminarayana et al. (2011) established a clean, efficient protocol specifically employing 2-methylpyrimidine-4-carbohydrazide as the hydrazide coupling partner [3]. Medicinal chemistry groups constructing hydrazone libraries for antimicrobial or anticancer screening should procure this specific regioisomer to ensure fidelity to the published synthetic route. The C4-hydrazide position enables condensation with aromatic aldehydes to generate derivatives with defined spatial geometry. Substituting the regioisomeric 4-methylpyrimidine-2-carbohydrazide would alter the hydrazone attachment point and potentially compromise the biological activity profile of the resulting library members.

Lipophilicity SAR via Matched Pair Analysis

For structure-activity relationship (SAR) programs employing matched molecular pair analysis, 2-methylpyrimidine-4-carbohydrazide provides a specific lipophilicity increment (logP 0.48) vs. pyrimidine-4-carbohydrazide (logP 0.17) while maintaining identical hydrogen bond donor/acceptor counts (HBD: 2; HBA: 4) and TPSA (80.9 Ų) [2][4]. This 'methyl scan' property makes the compound valuable for dissecting the contribution of lipophilicity to target binding, cellular activity, or ADME parameters independently of hydrogen-bonding changes. Procurement of both the C2-methyl and unsubstituted analogs from the same supplier, with matched purity specifications (≥95%), enables valid head-to-head SAR comparisons.

Antimycobacterial Screening with Comparator Controls

Although the primary literature on pyrimidine-4-carbohydrazide class compounds reports antimycobacterial activity against M. tuberculosis H37Rv , the C2-methyl analog has not been directly evaluated in published antitubercular assays. Research groups conducting antimycobacterial screening of pyrimidine carbohydrazide derivatives should include 2-methylpyrimidine-4-carbohydrazide as a structural comparator to assess the impact of C2-methyl substitution on anti-TB potency. The compound's increased lipophilicity (logP 0.48) relative to the unsubstituted parent (logP 0.17) provides a testable hypothesis regarding the role of membrane permeability in mycobacterial cell entry. Procurement of both compounds from a single vendor ensures comparable purity and handling, enabling rigorous comparative evaluation.

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